molecular formula C16H16ClN5O2S B2512332 N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 891135-97-0

N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2512332
CAS RN: 891135-97-0
M. Wt: 377.85
InChI Key: QTOLOTHHFBMKAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16ClN5O2S and its molecular weight is 377.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is utilized in the synthesis of various derivatives, offering a platform for chemical exploration and potential drug discovery. Specifically, 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, a closely related compound, is transformed into various N-substituted amide derivatives, indicating the versatility and reactivity of these chemical structures in synthetic organic chemistry (Cong et al., 2014).

Biological Activity

  • The triazolopyrimidine scaffold is noted for its biological activity, with derivatives showing promise in various applications. For instance, novel triazolo[1,5-a]pyrimidine derivatives have been designed and synthesized, demonstrating significant herbicidal activity against specific plant species, highlighting the compound's potential utility in agricultural sciences (Yang et al., 2001).

Antimicrobial and Anticancer Properties

  • The derivatives of triazolopyrimidine have been explored for their antimicrobial and anticancer activities. For instance, new heterocycles incorporating thiadiazole moiety have been synthesized and assessed as insecticidal agents against certain pests, indicating the potential of these compounds in pest management (Fadda et al., 2017).
  • Similarly, compounds based on this scaffold have been screened for their antimicrobial activities, showing potential in combating microbial infections (Hossain & Bhuiyan, 2009).

Inotropic Effects in Cardiac Health

  • In the realm of cardiac health, N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, which are structurally related, have been synthesized and evaluated for their positive inotropic activity, showcasing the therapeutic potential of triazolopyrimidine derivatives in heart-related ailments (Zhang et al., 2008).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5O2S/c1-9-10(2)22-15(19-14(9)24)20-21-16(22)25-8-13(23)18-7-11-5-3-4-6-12(11)17/h3-6H,7-8H2,1-2H3,(H,18,23)(H,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOLOTHHFBMKAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=NN=C2SCC(=O)NCC3=CC=CC=C3Cl)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.